

Spectroscopic Analysis of Hexyl Benzoate: A Technical Guide

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Compound of Interest

Compound Name: Hexyl benzoate

Cat. No.: B1584604

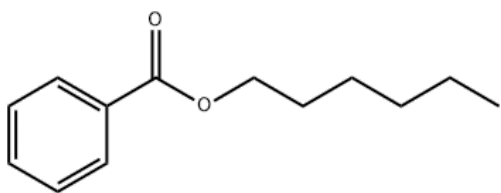
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This guide provides a detailed overview of the spectroscopic data for **hexyl benzoate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this compound.

Chemical Structure

Hexyl benzoate

- Molecular Formula: $C_{13}H_{18}O_2$
- Molecular Weight: 206.28 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 6789-88-4[\[1\]](#)[\[2\]](#)



Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **hexyl benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0	Doublet	2H	Aromatic Protons (ortho to C=O)
~7.5	Triplet	1H	Aromatic Proton (para to C=O)
~7.4	Triplet	2H	Aromatic Protons (meta to C=O)
~4.3	Triplet	2H	-O-CH ₂ -
~1.7	Quintet	2H	-O-CH ₂ -CH ₂ -
~1.4	Multiplet	6H	-(CH ₂) ₃ -CH ₃
~0.9	Triplet	3H	-CH ₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~166.6	Carbonyl Carbon (C=O)
~132.7	Aromatic Carbon (para)
~130.5	Aromatic Carbon (ipso)
~129.5	Aromatic Carbons (ortho)
~128.3	Aromatic Carbons (meta)
~64.3	Methylene Carbon (-O-CH ₂ -)
~31.7	Methylene Carbon
~28.9	Methylene Carbon
~26.0	Methylene Carbon
~22.6	Methylene Carbon
~14.0	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3070-3030	Medium	Aromatic C-H Stretch
~2960-2850	Strong	Aliphatic C-H Stretch
~1720	Strong	C=O (Ester) Stretch[3][4]
~1600, ~1450	Medium	C=C Aromatic Ring Stretch[3]
~1270, ~1110	Strong	C-O (Ester) Stretch[3][4]
~710	Strong	Aromatic C-H Bend (Out-of-plane)[3]

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
206	Moderate	$[M]^+$ (Molecular Ion)
123	Moderate	$[C_6H_5CO_2H_2]^+$ (Benzoic acid fragment)
122	High	$[C_6H_5CO_2H]^+$ (Loss of hexene)
105	Strong (Base Peak)	$[C_6H_5CO]^+$ (Benzoyl cation)
84	Moderate	$[C_6H_{12}]^+$ (Hexene radical cation)
77	High	$[C_6H_5]^+$ (Phenyl cation)

Experimental Protocols

The data presented were obtained using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR)

1H and ^{13}C NMR spectra are typically recorded on a spectrometer, such as a Bruker Avance-400, operating at 400 MHz for 1H and 100 MHz for ^{13}C nuclei.[5] The sample is dissolved in a deuterated solvent, commonly chloroform-d ($CDCl_3$) or dimethyl sulfoxide-d₆ ($DMSO-d_6$).[5] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS), at 0 ppm.[5]

Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like **hexyl benzoate**, the spectrum can be recorded by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be prepared as a KBr disc. The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

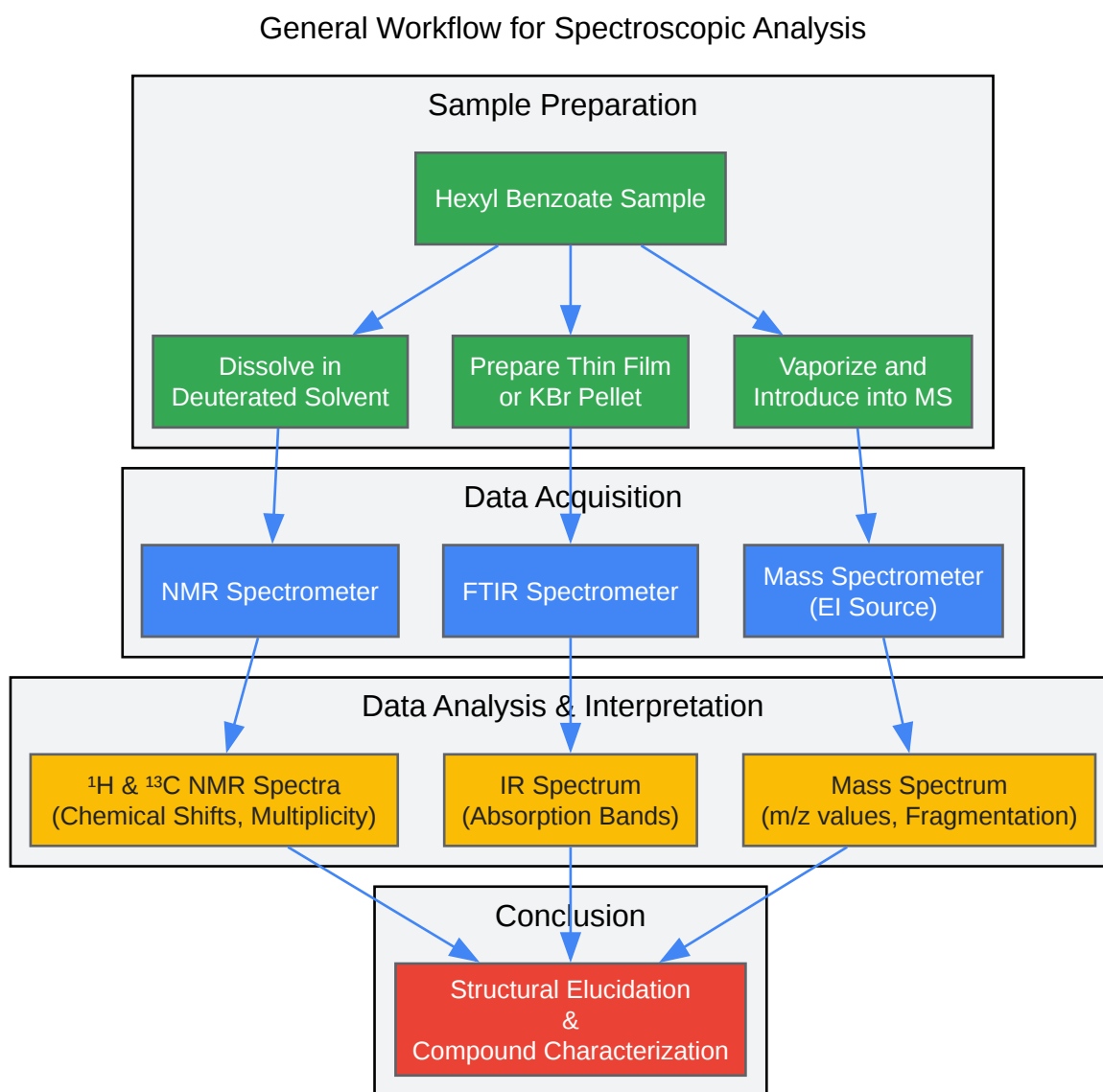
Mass Spectrometry (MS)

Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source.[1] The sample is introduced into the instrument, often via gas chromatography (GC-MS), and then bombarded with a beam of high-energy electrons (typically 70 eV).[6] This

causes the molecule to ionize and fragment. The resulting positively charged ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **hexyl benzoate**.



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Caption: Workflow of Spectroscopic Analysis.

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